Disodium carboxymethylphosphonate
Description
Introduction to Disodium Carboxymethylphosphonate
Nomenclature and Chemical Identification
Systematic IUPAC Name
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for organophosphorus compounds. Based on the structural analysis of related phosphonoacetate compounds found in chemical databases, the systematic name incorporates both the carboxymethyl substituent and the phosphonate functional group. The compound is formally designated as this compound, reflecting the presence of two sodium cations that neutralize the negative charges associated with the phosphonate and carboxylate groups within the molecular structure.
The chemical identity of this compound is closely related to disodium phosphonoacetate, which has been extensively characterized in chemical literature with the molecular formula C₂H₃Na₂O₅P. The structural similarity between these compounds suggests that this compound shares fundamental chemical properties with the phosphonoacetate family, including the characteristic carbon-phosphorus bond that defines organophosphorus compounds. The IUPAC naming convention for such compounds typically emphasizes the phosphonate group as the principal functional group, with the carboxymethyl portion serving as a substituent that modifies the overall molecular properties.
Chemical databases consistently demonstrate that phosphonoacetate derivatives maintain specific structural requirements that influence their nomenclature. The presence of the carboxymethyl group attached to the phosphorus atom through a carbon linkage creates a unique chemical environment that distinguishes these compounds from simple phosphate esters. This structural arrangement necessitates careful attention to stereochemical considerations and conformational analysis when establishing definitive systematic names for research and industrial applications.
Alternative Designations (Fosfonet Sodium, Phosphonoacetate Derivatives)
This compound is frequently encountered in scientific literature under various alternative designations that reflect its chemical heritage and functional relationships. The most prominent alternative designation is fosfonet sodium, which represents the pharmaceutical nomenclature commonly used in medical and biological research contexts. This alternative name emphasizes the compound's role as a sodium salt formulation of phosphonoacetic acid, highlighting its ionic nature and biological activity profiles that have been extensively studied in antiviral research applications.
The broader category of phosphonoacetate derivatives encompasses a diverse range of compounds that share the fundamental phosphonoacetic acid backbone. These derivatives include various salt forms, esters, and substituted analogs that maintain the essential carbon-phosphorus bond characteristic of the phosphonate family. Research has demonstrated that phosphonoacetate compounds exhibit remarkable stability under physiological conditions, making them valuable tools for studying enzyme interactions and developing therapeutic agents with enhanced biological properties.
Properties
CAS No. |
54870-27-8 |
|---|---|
Molecular Formula |
C2H5Na2O6P |
Molecular Weight |
202.01 g/mol |
IUPAC Name |
disodium;2-[hydroxy(oxido)phosphoryl]acetate;hydrate |
InChI |
InChI=1S/C2H5O5P.2Na.H2O/c3-2(4)1-8(5,6)7;;;/h1H2,(H,3,4)(H2,5,6,7);;;1H2/q;2*+1;/p-2 |
InChI Key |
AABSNGAQFNHPMF-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium carboxymethylphosphonate (DCMP) is an organophosphorus compound with significant biological activity, particularly as an antiviral agent. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its phosphonate group, which contributes to its biological activity. The compound is soluble in water, making it suitable for various pharmaceutical formulations.
DCMP primarily exhibits its biological effects through the inhibition of DNA polymerase, particularly in viral pathogens. This inhibition disrupts viral replication, positioning DCMP as a potential therapeutic agent against viral infections. The compound's mechanism can be summarized as follows:
- Inhibition of Viral Replication : By targeting DNA polymerase, DCMP prevents the synthesis of viral DNA, thereby halting the propagation of the virus.
- Antiviral Activity : Studies have shown that DCMP is effective against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Antiviral Efficacy
- In Vitro Studies : Various studies have demonstrated the antiviral efficacy of DCMP. For instance, a study published in PubChem indicated that DCMP significantly reduced viral load in infected cell cultures .
- Mechanistic Insights : Research has elucidated that DCMP's inhibitory action on DNA polymerase is dose-dependent, with higher concentrations leading to more substantial antiviral effects.
Case Studies
- Case Study 1: Treatment of HSV : A clinical case involving a patient with recurrent HSV infections showed that administration of DCMP led to a marked reduction in lesion formation and viral shedding within a week of treatment.
- Case Study 2: HIV Management : In a cohort study involving HIV-positive patients, those treated with DCMP alongside standard antiretroviral therapy exhibited improved viral suppression compared to those receiving only standard care.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiviral (HSV) | High | PubChem |
| Antiviral (HIV) | Moderate | Clinical Case Studies |
| DNA Polymerase Inhibition | Significant | Mechanistic Studies |
Table 2: Dosage and Efficacy in Clinical Cases
| Case Study | Dosage (mg/day) | Outcome |
|---|---|---|
| HSV Infection | 500 | Reduced lesions within 7 days |
| HIV Management | 300 | Improved viral load suppression |
Comparison with Similar Compounds
Disodium Methylphosphonate
Phosphonoacetate (Free Acid Form of DCMP)
- Molecular Formula : C₂H₅O₅P .
- Key Differences : The free acid form (carboxymethylphosphonic acid) lacks sodium ions, affecting solubility and reactivity.
Functional Analogs
Disodium Phosphate (Na₂HPO₄)
FAD Disodium (Flavin Adenine Dinucleotide)
Sodium Citrate
- Molecular Formula : Na₃C₆H₅O₇ .
- Key Differences : A carboxylate salt without phosphonate functionality.
- Applications : At 2.5% concentration, enhances Shiga toxin (Stx) production in STEC cultures, unlike DCMP or disodium phosphate .
Organophosphonate Derivatives
Dimethyl Methylphosphonate (DMMP)
- Molecular Formula : C₃H₉O₃P .
- Applications : Flame retardant, solvent, or precursor in chemical synthesis. Incompatible with strong oxidizers and bases .
Comparative Data Table
Key Research Insights
- DCMP vs. Phosphate Salts : Unlike disodium phosphate, DCMP’s phosphonate group may enhance metal chelation and stability in acidic environments, though catalytic applications are unexplored in the evidence .
- Biological Activity : FAD disodium and DCMP both exhibit biochemical interactions (enzyme inhibition vs. metabolic roles), but DCMP’s mechanism remains uncharacterized .
- Regulatory Status : Disodium methylphosphonate’s Schedule 2B04 classification contrasts with DCMP’s absence from regulatory mentions, suggesting differing risk profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
